2-(2,4-Dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid

Enzyme active-site mapping DNA polymerase I Differential chemical modification

2-(2,4-Dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid (CAS 24648-52-0), also designated N‑Carboxymethylisatoic anhydride (NCMIA), is an N‑substituted isatoic anhydride derivative with molecular formula C₁₀H₇NO₅ and molecular weight 221.17 g·mol⁻¹. The compound belongs to the 1,3‑benzoxazine‑2,4‑dione family and is primarily employed as a covalent protein‑acylation reagent and fluorescent probe in biochemical research.

Molecular Formula C10H7NO5
Molecular Weight 221.17 g/mol
Cat. No. B13226874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid
Molecular FormulaC10H7NO5
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)O2)CC(=O)O
InChIInChI=1S/C10H7NO5/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)16-10(11)15/h1-4H,5H2,(H,12,13)
InChIKeyZQSTWMACHKKMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid – Core Identity and Procurement-Relevant Class Information


2-(2,4-Dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid (CAS 24648-52-0), also designated N‑Carboxymethylisatoic anhydride (NCMIA), is an N‑substituted isatoic anhydride derivative with molecular formula C₁₀H₇NO₅ and molecular weight 221.17 g·mol⁻¹ [1]. The compound belongs to the 1,3‑benzoxazine‑2,4‑dione family and is primarily employed as a covalent protein‑acylation reagent and fluorescent probe in biochemical research [2]. Its defining structural feature is a carboxymethyl substituent on the heterocyclic nitrogen, which confers aqueous solubility and introduces a negatively charged carboxylate group not present in the parent isatoic anhydride scaffold .

Why Generic Isatoic Anhydride Analogs Cannot Replace 2-(2,4-Dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid in Precision Biochemical Workflows


Isatoic anhydride derivatives share a common heterocyclic core but diverge substantially in their N‑substituent chemistry, which governs target selectivity, aqueous compatibility, and the physicochemical properties of the resulting protein adducts [1]. The unsubstituted parent compound (isatoic anhydride) exhibits limited water solubility (decomposes in water; LogP ≈ 0.48–0.90) and labels lysine residues non‑selectively, producing anthraniloyl adducts without an additional charge handle . N‑Methylisatoic anhydride (NMIA) is optimized for 2′‑OH acylation of RNA in SHAPE experiments and shows poor reactivity toward protein lysine ε‑amino groups [2]. NCMIA uniquely combines a free carboxylic acid moiety that enhances aqueous solubility (LogP = 0.039) while delivering a charged N‑carboxymethyl‑anthraniloyl (CMA) tag, enabling differential modulation of enzyme active sites and fluorescence‑based conformational tracking that neither the parent compound nor NMIA can replicate .

Product‑Specific Quantitative Differentiation Evidence for 2-(2,4-Dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid


NCMIA Differentially Abolishes DNA Polymerase Activity While Hyper‑Activating 5′→3′ Exonuclease Function

Treatment of native Escherichia coli DNA polymerase I with N‑carboxymethylisatoic anhydride (NCMIA) produces a striking functional dissociation: polymerase activity is virtually eliminated while 5′→3′ exonuclease activity is massively up‑regulated [1]. This differential effect is not observed with unsubstituted isatoic anhydride or N‑methylisatoic anhydride, which lack the carboxymethyl charge handle and do not generate the same active‑site perturbation [2].

Enzyme active-site mapping DNA polymerase I Differential chemical modification

Selective Preservation of 3′→5′ Proofreading Exonuclease Activity Under NCMIA Conditions That Eliminate Polymerase Function

When NCMIA modification is performed in the presence of a nucleoside triphosphate and Mg²⁺, the polymerase active site is completely protected while the 3′→5′ proofreading exonuclease activity is selectively lost only at higher NCMIA concentrations [1]. This conditional protection pattern provides direct evidence for physically distinct polymerase and 3′→5′ exonuclease sites on DNA polymerase I, a conclusion reinforced by the observation that the 5′→3′ exonuclease activity increases independently [2].

Proofreading exonuclease Active-site differentiation Nucleotidyl transferase mechanism

Simultaneous Tracking of Membrane Protein and Lipid Dynamics via NCMIA vs. DPH Dual‑Probe Fluorescence Polarization

In a direct dual‑probe head‑to‑head comparison, NCMIA (covalently bound to membrane protein lysine residues) and 1,6‑diphenyl‑1,3,5‑hexatriene (DPH, a lipophilic membrane‑intercalating probe) were used simultaneously to monitor human platelet activation by thrombin [1]. Both probes exhibited a simultaneous increase in fluorescence polarization (P) during shape change and secretion, with a further increase during aggregation, demonstrating coupled protein–lipid dynamics. Unsubstituted isatoic anhydride cannot be used in this configuration because its adduct lacks the charged CMA fluorophore and does not provide the requisite fluorescence signal in aqueous membrane environments.

Membrane protein dynamics Fluorescence polarization Platelet activation

Quantitative Lysine‑Specific CMA‑Tagging Enables Real‑Time Conformational Tracking via Fluorescence Resonance Energy Transfer (FRET)

Pig pepsinogen reacted with NCMIA yields an N‑carboxymethyl‑anthraniloyl (CMA) derivative specifically at five lysine residues: Lysp18, Lysp23, Lysp27, Lysp30, and Lys320 [1]. These CMA groups serve as FRET acceptors from tryptophan donors (λₑₓ = 295 nm, λₑₘ > 415 nm), enabling real‑time measurement of the conformational change accompanying zymogen activation. The first‑order rate constant for the conformational transition was determined as 0.041 s⁻¹ at pH 2.4, 22 °C, precisely matching the rate of scissile‑bond cleavage [1]. Unsubstituted isatoic anhydride and NMIA do not provide the CMA fluorophore with the requisite spectral overlap for Trp→CMA FRET.

FRET conformational sensor Zymogen activation Lysine‑directed bioconjugation

Enhanced Hydrophilicity (LogP = 0.039) vs. Parent Isatoic Anhydride (LogP ≈ 0.48–0.98) Drives Aqueous Bioconjugation Compatibility

The carboxymethyl N‑substituent of NCMIA substantially lowers the computed octanol–water partition coefficient relative to the unsubstituted isatoic anhydride scaffold [1]. NCMIA exhibits a LogP of 0.03930, whereas isatoic anhydride (CAS 118‑48‑9) shows LogP values ranging from 0.48 to 0.98 depending on the estimation method . This >10‑fold difference in predicted lipophilicity translates directly into enhanced aqueous solubility and reduced non‑specific hydrophobic interactions during protein labeling reactions conducted in physiological buffers.

Aqueous solubility LogP partitioning Bioconjugation efficiency

NCMIA Reacts with a Defined Subset of Lysine Residues at the Triphosphate–Mg²⁺ Binding Locus, Enabling Active‑Site Footprinting

NCMIA reacts with up to 11 sites on E. coli DNA polymerase I, but the primary functional target is at or near the triphosphate–Mg²⁺ complex binding site [1]. Protection experiments demonstrate that when nucleoside triphosphate and Mg²⁺ occupy the active site, the polymerase activity is completely shielded from NCMIA inactivation, confirming site‑specific reactivity [2]. This substrate‑protectable labeling pattern is diagnostic of active‑site‑directed modification and is not observed with the smaller, uncharged isatoic anhydride, which labels surface lysines indiscriminately without active‑site preference.

Active-site footprinting Substrate protection Lysine chemical modification

Validated Research Application Scenarios Where 2-(2,4-Dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid Demonstrates Documented Differentiation


Differential Chemical Inactivation for Multi‑Activity Enzyme Active‑Site Mapping

NCMIA is the only commercially available isatoic anhydride derivative proven to selectively eliminate DNA polymerase catalytic activity while simultaneously hyper‑activating the 5′→3′ exonuclease function (920% of baseline) and conditionally preserving the 3′→5′ proofreading domain [1]. This differential inactivation profile has been exploited to physically separate and independently characterize the three catalytic activities of DNA polymerase I, providing a chemical‑genetic complement to site‑directed mutagenesis approaches [2].

Real‑Time FRET‑Based Conformational Biosensing of Protease Zymogen Activation

The CMA fluorophore installed by NCMIA at five specific lysine residues on pepsinogen creates a quantitative Trp→CMA FRET pair that reports conformational change with a first‑order rate constant of 0.041 s⁻¹ at pH 2.4 [1]. This validated FRET sensor enables real‑time kinetic analysis of zymogen activation without the need for extrinsic fluorophore conjugation, exploiting the intrinsic tryptophan donors of the protein and the installed CMA acceptor groups [1].

Simultaneous Dual‑Probe Fluorescence Polarization Analysis of Membrane Protein–Lipid Coupling

In platelet activation studies, NCMIA covalently labels membrane proteins while DPH reports on lipid dynamics, providing parallel ΔP trajectories across shape change, secretion, and aggregation phases [1]. This dual‑probe approach reveals the mechanistic interdependence of protein and lipid reorganization during thrombus formation and is directly transferable to other membrane‑remodeling processes including viral fusion, endocytosis, and immune synapse formation [1].

Substrate‑Protectable Active‑Site Footprinting of Nucleotide‑Binding Enzymes

The carboxymethyl group of NCMIA directs reactivity toward lysine residues in the triphosphate–Mg²⁺ binding pocket, and occupancy of this site by natural substrates (NTP + Mg²⁺) provides complete protection from inactivation [1]. This property has been exploited to footprint the active sites of DNA polymerase I and is extensible to other nucleotide‑utilizing enzymes including RNA polymerases, reverse transcriptases, and members of the P‑loop NTPase superfamily [2].

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